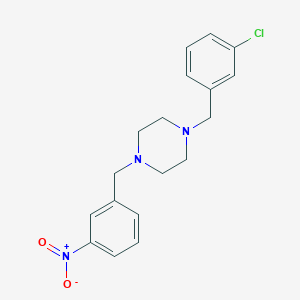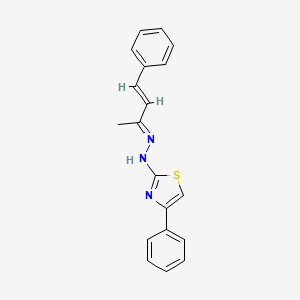![molecular formula C13H14N2O5S B5814711 ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate is not fully understood. However, it is believed to act as a thiol-reactive compound that forms covalent adducts with thiols in proteins and other biomolecules. This leads to changes in the conformation and activity of the target molecules, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. Furthermore, it has been shown to modulate the activity of enzymes involved in oxidative stress, inflammation, and neurotransmission.
实验室实验的优点和局限性
The advantages of using Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate in lab experiments include its high selectivity and sensitivity for thiol detection, its versatility as a building block for the synthesis of various bioactive molecules, and its potential applications in cancer therapy and antimicrobial drug discovery. However, its limitations include its relatively low solubility in aqueous solutions, its potential toxicity to cells and organisms, and its complex mechanism of action that requires further investigation.
未来方向
The future directions for research on Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action at the molecular level, the identification of its target molecules and pathways in cells and organisms, and the exploration of its potential applications in other fields such as neuropharmacology and environmental science. Moreover, the development of new derivatives and analogs of this compound with improved properties and activities is also an important area of future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and activities of this compound and its derivatives for the development of new drugs and therapies.
合成方法
The synthesis method of Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate involves the reaction between 6-methoxy-3-nitroindole-2-thiol and ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using column chromatography or recrystallization.
科学研究应用
Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a precursor for the synthesis of indole-based compounds with potential anticancer and antimicrobial activities. Moreover, it has been used as a building block for the synthesis of various bioactive molecules such as inhibitors of protein kinases and phosphodiesterases.
属性
IUPAC Name |
ethyl 2-[(6-methoxy-3-nitro-1H-indol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-3-20-11(16)7-21-13-12(15(17)18)9-5-4-8(19-2)6-10(9)14-13/h4-6,14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOHLXSGSKZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=C(N1)C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
![N-(3-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5814675.png)
![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)




![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)